molecular formula C18H13N3O3S B2945475 (E)-2-((4-hydroxyphenyl)(methyl)amino)-5-(2-oxoindolin-3-ylidene)thiazol-4(5H)-one CAS No. 405919-88-2

(E)-2-((4-hydroxyphenyl)(methyl)amino)-5-(2-oxoindolin-3-ylidene)thiazol-4(5H)-one

Cat. No.: B2945475
CAS No.: 405919-88-2
M. Wt: 351.38
InChI Key: CTGTZVNHTVFMNA-CCEZHUSRSA-N
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Description

The compound (E)-2-((4-hydroxyphenyl)(methyl)amino)-5-(2-oxoindolin-3-ylidene)thiazol-4(5H)-one (CAS: 405919-88-2) is a thiazolone derivative characterized by a 2-oxoindolin-3-ylidene moiety at position 5 and a 4-hydroxyphenyl(methyl)amino group at position 2 of the thiazole ring. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical exploration, particularly in kinase inhibition or anticancer research, as suggested by its inclusion in commercial catalogs like CHEMBL and ZINC .

Properties

IUPAC Name

3-[4-hydroxy-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-5-yl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c1-21(10-6-8-11(22)9-7-10)18-20-17(24)15(25-18)14-12-4-2-3-5-13(12)19-16(14)23/h2-9,22,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMBIRCHMHJHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)C2=NC(=C(S2)C3=C4C=CC=CC4=NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-((4-hydroxyphenyl)(methyl)amino)-5-(2-oxoindolin-3-ylidene)thiazol-4(5H)-one , often referred to as a thiazole derivative, has garnered significant attention in recent years due to its potential biological activities, particularly in anticancer research. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from various studies and findings.

Synthesis

The synthesis of thiazole derivatives typically involves reactions between thiosemicarbazones and various aldehydes or ketones. In the case of this compound, the synthetic pathway includes the formation of the thiazole ring through cyclization reactions involving substituted phenyl groups and hydrazine derivatives. The structure is confirmed through spectroscopic techniques such as NMR and IR spectroscopy.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity across various cancer cell lines. The compound's efficacy has been assessed using the following metrics:

Cell Line GI50 (µM) Activity Level
MCF-767.2Moderate
SKMEL-224.0Good
Hep-G220.8Moderate
HT-29<0.1High

The GI50 values indicate the concentration required to inhibit cell growth by 50%. Compounds with a GI50 value less than 30 µM are generally considered potent anticancer agents.

The biological activity of thiazole derivatives is often attributed to their ability to induce apoptosis and inhibit cell proliferation. For instance, studies have shown that these compounds can disrupt cellular pathways involved in cancer growth by targeting specific kinases and transcription factors associated with tumor progression.

  • VEGFR-2 Inhibition : Some thiazole derivatives have demonstrated inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. For example, one study reported an IC50 of 0.15 µM for a related thiazole compound against VEGFR-2, indicating a strong potential for inhibiting tumor blood supply.
  • Cell Cycle Arrest : The compound has also been shown to induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating. This is often assessed through flow cytometry techniques that analyze DNA content in treated cells.
  • Apoptosis Induction : The ability to trigger apoptosis has been confirmed through assays measuring caspase activity and annexin V binding in treated cancer cells.

Case Studies

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

  • Study on Thiazole Derivatives : A study synthesized various thiazole derivatives and evaluated their cytotoxic effects on MCF-7 and HepG2 cell lines, revealing that certain substitutions on the thiazole ring significantly enhanced anticancer activity .
  • Comparative Analysis : Another research effort compared the efficacy of (E)-2-(4-hydroxybenzylidene)thiazoles with standard chemotherapeutics like Adriamycin, finding comparable or superior activity against multiple cancer types .

Comparison with Similar Compounds

Structural Analogues

Key structural variations among thiazolone derivatives include substitutions on the benzylidene/arylidene group, the amino substituent at position 2, and the presence of heterocyclic moieties (e.g., indolinone, isoindoline-dione). Below is a comparative analysis:

Compound Name Substituents (Position 5) Substituents (Position 2) Key Structural Features Reference
(E)-2-((4-Hydroxyphenyl)(methyl)amino)-5-(2-oxoindolin-3-ylidene)thiazol-4-one 2-Oxoindolin-3-ylidene 4-Hydroxyphenyl(methyl)amino E-configuration; fused indolinone-thiazole
5-[(Z)-5-Chloro-2-oxoindolin-3-ylidene]-3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-thioxothiazolidin-4-one 5-Chloro-2-oxoindolin-3-ylidene (4-Hydroxyphenyl)iminomethyl Z/E isomerism; thioxo group at position 2
(5Z)-5-(4-Ethoxy-3-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]amino}-thiazol-4-one 4-Ethoxy-3-methoxybenzylidene 2-(Trifluoromethyl)phenylamino Electron-withdrawing CF₃ group
2-((5-(5-Bromo-2-oxoindolin-3-ylidene)-4-oxo-thiazol-2-yl)amino)isoindoline-1,3-dione 5-Bromo-2-oxoindolin-3-ylidene Isoindoline-1,3-dione-linked amino Brominated indolinone; fused isoindoline

Key Observations :

  • The 2-oxoindolin-3-ylidene moiety is a common feature in anticancer scaffolds due to its planar structure and ability to intercalate DNA or inhibit kinases .
  • Electron-donating groups (e.g., 4-hydroxyphenyl) enhance solubility, while electron-withdrawing groups (e.g., CF₃) improve metabolic stability .
  • The Z/E configuration at the benzylidene position significantly impacts biological activity, as seen in compounds with thioxo vs. oxo groups .

Yield Comparison :

  • Conventional reflux methods yield 70–85% for simpler analogues (e.g., 6a–j in ) .
  • Compounds with bulky substituents (e.g., isoindoline-dione) show lower yields (76–81%) due to steric hindrance .
Physicochemical Properties
Property Target Compound 5-Chloro-indolinylidene Derivative Isoindoline-Dione Analogues
Melting Point (°C) Not reported 220–225 (decomposition) 186–233
Solubility Likely polar (due to -OH group) Low (chloro substituent) Moderate (polar isoindoline-dione moiety)
Spectral Data (¹H NMR) Not available Aromatic protons: 6.94–8.75 ppm; no NH₂ Aromatic protons: 7.2–8.3 ppm; NH: 10.2 ppm

Notes:

  • The absence of NH₂ protons in the 5-chloro-indolinylidene derivative (4–6 ppm region) confirms imine formation .
  • Higher melting points for isoindoline-dione derivatives correlate with crystalline packing enforced by hydrogen bonds .

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